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molecular formula C13H17FSi B8417251 (3-Ethyl-4-fluoro-phenylethynyl)-trimethyl-silane CAS No. 627463-26-7

(3-Ethyl-4-fluoro-phenylethynyl)-trimethyl-silane

Cat. No. B8417251
M. Wt: 220.36 g/mol
InChI Key: LVCFLTFNBWVHAM-UHFFFAOYSA-N
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Patent
US06818663B2

Procedure details

To a stirred solution of H2SO4 (0.25 mL) in H2O (3 mL), HgO (154 mg, 0.712 mmol) was added. Another portion of H2SO4 (0.5 mL) was added so that all of the mercury oxide dissolved. Then the mixture was warmed to 60° C. and (3-ethyl-4-fluoro-phenylethynyl)-trimethyl-silane (1.57 g, 7.12 mmol) was added with tetrahydrofuran (2 mL) during 20 minutes. After the addition, the mixture was stirred for an additional 30 minutes and then cooled and extracted with ether. The extract was passed through a celite pad, washed with saturated brine and dried (Na2SO4). Removal of solvent on a rotary evaporator gave a brown oil, which was chromatographed (25%, dichloromethane/hexanes) to give a yellow oil. 404 mg, 34%.
Name
Quantity
0.25 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
1.57 g
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.[CH2:6]([C:8]1[CH:9]=[C:10]([C:15]#[C:16][Si](C)(C)C)[CH:11]=[CH:12][C:13]=1[F:14])[CH3:7].[O:21]1CCCC1>O.[Hg]=O>[CH2:6]([C:8]1[CH:9]=[C:10]([C:15](=[O:21])[CH3:16])[CH:11]=[CH:12][C:13]=1[F:14])[CH3:7]

Inputs

Step One
Name
Quantity
0.25 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
3 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Hg]=O
Step Three
Name
Quantity
1.57 g
Type
reactant
Smiles
C(C)C=1C=C(C=CC1F)C#C[Si](C)(C)C
Name
Quantity
2 mL
Type
reactant
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for an additional 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
Removal of solvent
CUSTOM
Type
CUSTOM
Details
on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
gave a brown oil, which
CUSTOM
Type
CUSTOM
Details
was chromatographed (25%, dichloromethane/hexanes)
CUSTOM
Type
CUSTOM
Details
to give a yellow oil

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C)C=1C=C(C=CC1F)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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